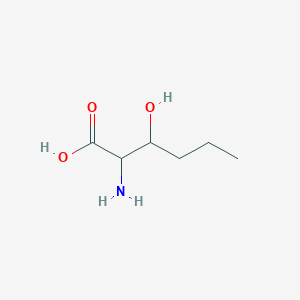

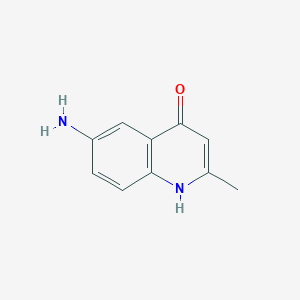

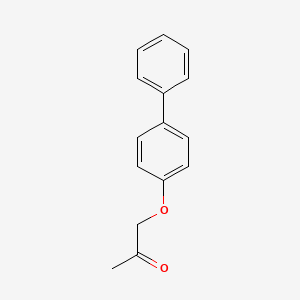

![molecular formula C5H6N6 B1267332 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 5413-80-9](/img/structure/B1267332.png)

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamines involves various strategies aimed at introducing different substituents to enhance the compound's properties. For example, a series of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines were synthesized, demonstrating the versatility in modifying the core structure to obtain derivatives with distinct chemical and physical properties (Trilleras et al., 2008). Another approach involved the condensation of N-pyrazolylamides and nitriles, showcasing a method to rapidly generate molecular diversity at specific positions on the pyrazolopyrimidine scaffold (Shah et al., 2017).

Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamines is characterized by its pyrazolopyrimidine core, which can be modified at various positions to alter its chemical and physical properties. Structural studies of these compounds reveal diverse hydrogen bonding patterns and molecular conformations, influenced by the nature and position of substituents. For example, analysis of N4-substituted derivatives showed that they can form hydrogen-bonded sheets or frameworks, depending on their hydration state and the specific substituents present (Trilleras et al., 2008).

Chemical Reactions and Properties

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamines participate in various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For instance, the nucleophilic substitution reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine demonstrated the selective formation of 4-substituted products, showcasing the compound's versatility as a synthetic building block (Ogurtsov & Rakitin, 2021).

Physical Properties Analysis

The physical properties of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamines, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. For example, the hydration state and the presence of different substituents can affect the compound's crystallization behavior and its interaction with solvents (Trilleras et al., 2008).

Chemical Properties Analysis

The chemical properties of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamines, such as reactivity, stability, and potential interactions with biological molecules, are key aspects of their significance in medicinal chemistry and other applications. These compounds' ability to interact with enzymes and receptors, combined with their structural flexibility, makes them valuable in designing new therapeutic agents (Trentini et al., 2023).

Aplicaciones Científicas De Investigación

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds closely related to 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, have been described in more than 5500 references, including 2400 patents . They present two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .

In terms of applications, these compounds have been used in biomedical research. For example, they have been used in the development of new small molecules for cancer treatment . Another study reported the ultrasonic-assisted synthesis of Pyrazolo[3,4-d]pyrimidin-4-ol derivatives for in vitro anticancer screening .

-

CDK2 Inhibitors in Cancer Treatment

- Field: Biomedical Research, Oncology

- Application: These compounds have been used as novel CDK2 inhibitors in cancer treatment . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Method: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Results: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

-

EGFR-TK Inhibitors

- Field: Biomedical Research, Oncology

- Application: These compounds have been used as EGFR-TK inhibitors . EGFR tyrosine kinase plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .

- Method: Four series of new pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized with both green and conventional methods .

- Results: Two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel with GI50 values ranging from 0.018 to 9.98 μM .

-

HPK1 Inhibitors

- Field: Biomedical Research, Oncology

- Application: These compounds have been used as HPK1 inhibitors . HPK1 is an essential negative regulator of T-cell receptor, which has been identified as a promising target for enhancing antitumor immunity .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

-

PAK1 Inhibitors

- Field: Biomedical Research, Oncology

- Application: These compounds have been used as PAK1 inhibitors . P21-activated kinase 1 (PAK1) is associated with cell proliferation, survival and migration. Deregulation of PAK1 activity is involved in various human diseases, including cancer, inflammation, and neurological disorders .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

-

TRK Inhibitors

- Field: Biomedical Research, Oncology

- Application: These compounds have been used as TRK inhibitors . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

-

DNA Labeling and Sequencing

- Field: Biomedical Research, Genetics

- Application: These compounds have been used for deoxyribonucleic acid (DNA) labeling or sequencing .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

Direcciones Futuras

Propiedades

IUPAC Name |

1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSAXOJMBFFHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=NC(=NC(=C21)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278508 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

CAS RN |

5413-80-9 | |

| Record name | 5413-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

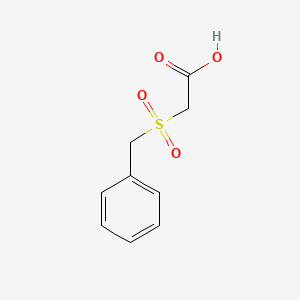

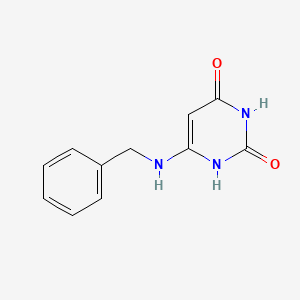

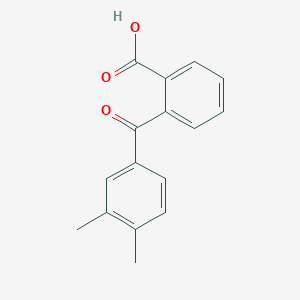

![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)

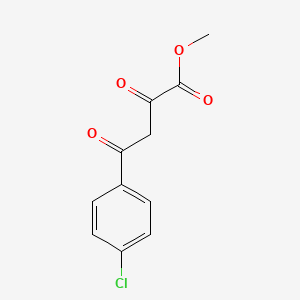

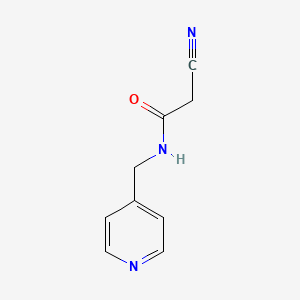

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)